molecular formula C35H41FN6O7 B610019 Danuglipron tromethamine CAS No. 2230198-03-3

Danuglipron tromethamine

Numéro de catalogue: B610019
Numéro CAS: 2230198-03-3
Poids moléculaire: 676.7 g/mol
Clé InChI: JEJPAGACGZQFHN-JIDHJSLPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Danuglipron tromethamine (CAS 2230198-03-3) is a novel, orally bioavailable small-molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R), developed by Pfizer for the treatment of obesity and type 2 diabetes mellitus (T2DM) . Unlike peptide-based GLP-1R agonists (e.g., semaglutide, liraglutide), this compound leverages a nonpeptide structure, enabling oral administration without the need for injections . This property addresses a significant unmet need in patient compliance and convenience. The compound is currently in Phase II clinical trials, with preliminary data suggesting robust metabolic efficacy and tolerability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Danuglipron Tromethamine involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route and reaction conditions are proprietary to Pfizer and have not been fully disclosed in public literature .

Industrial Production Methods: Industrial production methods for this compound are also proprietary. it is known that Pfizer is advancing the clinical development of this compound, indicating that scalable production methods are in place .

Analyse Des Réactions Chimiques

Types de réactions: Le Danuglipron Tromethamine subit diverses réactions chimiques, notamment :

Réactifs et conditions courants: Les réactifs et conditions spécifiques utilisés dans ces réactions ne sont pas disponibles publiquement. Des réactifs et conditions de chimie organique standard sont probablement utilisés .

Principaux produits formés: Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Des informations détaillées sur ces produits ne sont pas disponibles publiquement .

Applications de la recherche scientifique

Le this compound a plusieurs applications en recherche scientifique, notamment :

    Chimie: Il sert de composé modèle pour l'étude des agonistes du récepteur du peptide-1 de type glucagon.

    Biologie: Il est utilisé pour étudier les voies biologiques impliquées dans la régulation du glucose et la gestion du poids.

    Médecine: Il est étudié comme traitement potentiel du diabète sucré et de l'obésité.

Mécanisme d'action

Le this compound exerce ses effets en se liant au récepteur du peptide-1 de type glucagon. Cette liaison augmente la quantité d'insuline libérée et diminue la quantité de glucagon libérée dans le sang. De plus, il ralentit la digestion des aliments et augmente la sensation de satiété après le repas, ce qui peut contribuer à la perte de poids .

Applications De Recherche Scientifique

Type 2 Diabetes Mellitus

Danuglipron has shown significant efficacy in lowering blood glucose levels and promoting weight loss in patients with T2DM. Key findings from various studies include:

  • Phase 1 Studies : Initial trials demonstrated that danuglipron was well tolerated with a safety profile consistent with GLP-1 receptor agonists. Common adverse effects included mild gastrointestinal symptoms such as nausea and vomiting .
  • Glycemic Control : In a Japanese cohort, danuglipron significantly reduced fasting plasma glucose levels by up to 40.87 mg/dL and glycated hemoglobin levels by up to 1.41% after eight weeks of treatment .
Study PhaseParticipantsTreatment DurationKey Outcomes
Phase 19828 daysDecrease in A1c of up to 0.9% with doses ranging from 10 mg to 120 mg twice daily
Phase 2b49732 weeksPlacebo-adjusted weight reductions of -8% to -13% observed

Obesity Management

Danuglipron is also being explored for its potential in weight management:

  • Weight Loss Efficacy : In phase 2b trials, participants experienced significant reductions in body weight, with placebo-adjusted reductions ranging from -6.9% to -11.7% over a period of 32 weeks .
  • Safety Profile : Similar to its application in diabetes management, the most common side effects were mild and gastrointestinal in nature .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of danuglipron indicates dose-proportional increases in plasma exposure at steady state, which correlates with its pharmacodynamic effects on glucose metabolism and appetite regulation:

  • Absorption and Distribution : Danuglipron is administered orally with a rapid absorption profile.
  • Metabolism : The compound undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.

Safety and Tolerability

Across various studies, danuglipron has demonstrated a favorable safety profile:

  • Adverse Events : Most adverse events reported were mild to moderate in intensity. Nausea, vomiting, abdominal discomfort, diarrhea, and headache were the most commonly reported side effects .
  • Long-term Safety : Ongoing studies continue to monitor the long-term safety of danuglipron as it progresses through clinical trials.

Mécanisme D'action

Danuglipron Tromethamine exerts its effects by binding to the glucagon-like peptide-1 receptor. This binding increases the amount of insulin released and lowers the amount of glucagon released into the blood. Additionally, it slows down the digestion of food and increases the feeling of fullness after eating, which may contribute to weight loss .

Comparaison Avec Des Composés Similaires

Mechanism of Action and Target

Danuglipron tromethamine shares its primary mechanism—GLP-1R agonism—with other drugs in its class. Activation of GLP-1R enhances glucose-dependent insulin secretion, suppresses glucagon release, and promotes satiety, making it a cornerstone in obesity and T2DM management . However, its small-molecule structure distinguishes it from peptide-based agonists like semaglutide (Novo Nordisk) and dulaglutide (Eli Lilly), which require subcutaneous administration .

Route of Administration and Bioavailability

A key advantage of this compound is its oral bioavailability , a rarity among GLP-1R agonists. For example:

  • Semaglutide (oral): Marketed by Novo Nordisk, this peptide-based agonist requires co-formulation with a absorption enhancer (sodium N-(8-[2-hydroxybenzoyl] amino) caprylate) to achieve oral bioavailability .
  • Orforglipron (Eli Lilly): Another oral small-molecule GLP-1R agonist in Phase III trials, competing directly with danuglipron .
  • XW0003 (ecnoglutide, Sciwind Biosciences): An injectable GLP-1RA in Phase III trials, emphasizing prolonged action but lacking oral convenience .

Table 1: Comparative Overview of GLP-1R Agonists

Compound Developer Structure Administration Stage (2025) Key Differentiator
This compound Pfizer Small molecule Oral Phase II Oral bioavailability; no enhancer
Semaglutide (oral) Novo Nordisk Peptide Oral Marketed Requires absorption enhancer
Orforglipron Eli Lilly Small molecule Oral Phase III High potency; advanced development
XW0003 (ecnoglutide) Sciwind Peptide Injectable Phase III Long-acting formulation

Developmental Stage and Market Positioning

This compound’s Phase II status places it behind competitors like orforglipron (Phase III) and semaglutide (marketed) . However, its oral small-molecule design may offer cost and manufacturing advantages over biologic peptides, which require complex synthesis and cold-chain logistics .

Tromethamine as a Counterion

The tromethamine salt formulation in danuglipron enhances solubility and stability, critical for oral absorption. Tromethamine (tris(hydroxymethyl)aminomethane) is a well-established buffering agent in pharmaceuticals, shown to mitigate degradation under stress conditions . For instance, in forced degradation studies, tromethamine preferentially forms amide bonds with carboxylic acid groups in APIs, improving shelf-life . This property may confer stability advantages over other salts used in GLP-1R agonists.

Activité Biologique

Danuglipron tromethamine (PF-06882961) is an innovative oral small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist. It is primarily being investigated for its potential to improve glycemic control in patients with type 2 diabetes mellitus (T2DM) and for weight management in obese individuals. This article examines the biological activity of danuglipron, focusing on its pharmacodynamics, safety profile, and clinical efficacy based on recent studies.

Danuglipron functions by mimicking the action of incretin hormones, which are involved in glucose metabolism. By activating the GLP-1 receptor, danuglipron enhances glucose-dependent insulin secretion, inhibits glucagon release, and reduces appetite, thereby contributing to lower blood glucose levels and weight loss. This mechanism positions danuglipron as a promising candidate for managing T2DM and obesity.

Phase 1 Studies

A phase 1 study conducted in Japanese participants with T2DM evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of danuglipron over 8 weeks. The study involved multiple ascending doses (40 mg, 80 mg, and 120 mg) administered twice daily.

Key Findings:

  • Adverse Events: The most common treatment-emergent adverse events included nausea (32%), vomiting (19%), and abdominal discomfort. Most were mild to moderate in intensity .
  • Glycemic Control: Statistically significant reductions in mean daily glucose levels were observed across all danuglipron groups compared to placebo. For example, the placebo-adjusted difference in mean daily glucose was −67.89 mg/dl for the 40 mg group .

Phase 2 Studies

Subsequent phase 2 studies further assessed danuglipron's efficacy in larger cohorts.

Study Design:

  • A phase 2a trial randomized adults with T2DM and those with obesity to receive either danuglipron or placebo, with doses ranging from 5 mg to 200 mg twice daily .

Results:

  • Efficacy: Significant reductions were noted in glycated hemoglobin (HbA1c), fasting plasma glucose (FPG), and body weight:
    • HbA1c reduction ranged from -1.04% to -1.57% for danuglipron compared to -0.32% for placebo.
    • FPG decreased by -23.34 mg/dL to -53.94 mg/dL across danuglipron groups versus -13.09 mg/dL for placebo .

Summary of Clinical Outcomes

Study PhasePopulationKey OutcomesAdverse Events
Phase 1Japanese adults with T2DMSignificant reduction in mean daily glucose (-67.89 mg/dl)Nausea (32%), vomiting (19%)
Phase 2aAdults with T2DM & obesityHbA1c reduction (-1.04% to -1.57%), FPG (-23.34 to -53.94 mg/dL)Nausea (20%-47%), vomiting (18%-40%)
Phase 2bAdults with obesityWeight loss (-8% to -13%) at 32 weeksMild gastrointestinal events

Pharmacokinetics

Danuglipron demonstrates a favorable pharmacokinetic profile characterized by dose-proportional increases in plasma exposure at steady state. The compound can be administered without regard to food intake, which enhances its practicality for patient use .

Pharmacokinetic Parameters

ParameterValue
Half-lifeApproximately 12 hours
Peak plasma concentrationAchieved within 4 hours post-dose
BioavailabilityHigh

Safety Profile

The safety profile of danuglipron aligns with the expected outcomes of GLP-1R agonism. Most adverse events reported were gastrointestinal and mild in nature. Notably, higher doses correlated with increased rates of nausea and vomiting, leading to higher discontinuation rates among participants . There were no significant cardiovascular concerns reported during trials.

Q & A

Basic Research Questions

Q. What analytical methodologies are validated for quantifying Danuglipron tromethamine in pharmacokinetic studies?

Methodological approaches include multivariate UV spectrophotometry and HPLC-DAD , optimized via experimental design (e.g., central composite design) to enhance accuracy and sensitivity. These methods, validated for structurally similar tromethamine compounds (e.g., ketorolac tromethamine), can be adapted for Danuglipron by adjusting wavelength selection, mobile phase composition, and validation parameters (linearity, precision) .

Q. How is the structural characterization of this compound performed to ensure batch consistency?

Techniques such as X-ray crystallography and column chromatography are critical for confirming molecular structure and purity. While direct data on Danuglipron is limited, protocols for analogous phosphazene derivatives involve crystallographic analysis for bond confirmation and chromatographic separation to isolate impurities .

Q. What preclinical models are used to assess this compound’s efficacy in metabolic disorders?

In vivo rodent models of obesity and type 2 diabetes (T2D) are standard for evaluating glucose tolerance, insulin sensitivity, and weight loss. Pharmacodynamic endpoints (e.g., GLP-1 receptor activation, HbA1c reduction) should align with clinical trial biomarkers to ensure translational relevance .

Q. What safety thresholds apply to tromethamine excipients in parenteral formulations of Danuglipron?

The Cosmetic Ingredient Review (CIR) Panel establishes tromethamine as low hazard in topical use. For injectables, safety is extrapolated from clinical trial data, where Danuglipron showed no significant liver enzyme elevations in >1,400 participants, supporting its tolerability .

Advanced Research Questions

Q. How do Phase IIb clinical trials address dose optimization challenges for this compound?

Response surface methodology (RSM) and pharmacokinetic modeling are used to identify optimal dosing regimens. For example, Pfizer’s trial design incorporated pharmacokinetic profiling of immediate- and modified-release formulations to achieve once-daily dosing while minimizing gastrointestinal adverse events .

Q. What statistical methods resolve contradictions between early-phase and Phase IIb efficacy data?

Meta-analysis and sensitivity analysis (e.g., using RevMan software) can isolate confounding variables (e.g., patient demographics, dosing schedules). For Danuglipron, discrepancies in weight loss efficacy across trials may require subgroup analyses to identify responder populations .

Q. How are pulsatile delivery systems optimized for this compound to align with circadian rhythms?

Compression coating with super-disintegrants (e.g., croscarmellose sodium) and polymeric coatings (e.g., Eudragit RLPO) can modulate lag time and release kinetics. Central composite design (CCD) optimizes variables like coating thickness and hardness to synchronize drug release with morning stiffness in arthritis, a methodology applicable to chronotherapeutic T2D/obesity formulations .

Q. What in vitro-in vivo correlation (IVIVC) strategies validate modified-release Danuglipron formulations?

Dissolution testing under biorelevant conditions (e.g., simulated gastric fluid) paired with in vivo X-ray imaging ensures gastric retention and controlled release. Pfizer’s modified-release formulation demonstrated a 9-hour lag time and 17-hour release profile, validated via pharmacokinetic studies in healthy adults .

Q. How do researchers mitigate bias in comparative studies of this compound against other GLP-1 agonists?

Double-blind, randomized controlled trials (RCTs) with active comparators (e.g., semaglutide) and predefined endpoints (e.g., % weight loss, HbA1c reduction) reduce bias. Neutral framing of research questions and rigorous allocation concealment are critical, as applied in meta-analyses of tromethamine-based analgesics .

Q. What biomarkers are prioritized in mechanistic studies of Danuglipron’s pancreatic beta-cell modulation?

Proinsulin:C-peptide ratios and glucagon suppression assays are key for evaluating beta-cell function. Preclinical studies should correlate these with histopathological data (e.g., beta-cell mass in pancreatic islets) to validate therapeutic mechanisms .

Propriétés

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30FN5O4.C4H11NO3/c32-25-14-20(16-33)4-5-23(25)19-41-30-3-1-2-26(35-30)21-8-11-36(12-9-21)18-29-34-27-7-6-22(31(38)39)15-28(27)37(29)17-24-10-13-40-24;5-4(1-6,2-7)3-8/h1-7,14-15,21,24H,8-13,17-19H2,(H,38,39);6-8H,1-3,5H2/t24-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJPAGACGZQFHN-JIDHJSLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC(=CC=C2)OCC3=C(C=C(C=C3)C#N)F)CC4=NC5=C(N4CC6CCO6)C=C(C=C5)C(=O)O.C(C(CO)(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]1CN2C3=C(C=CC(=C3)C(=O)O)N=C2CN4CCC(CC4)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)C#N)F.C(C(CO)(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H41FN6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2230198-03-3
Record name Danuglipron tromethamine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2230198033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DANUGLIPRON TROMETHAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HJV78O0SS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Danuglipron tromethamine
Danuglipron tromethamine
Danuglipron tromethamine
Danuglipron tromethamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.